molecular formula C6H9N3O2S B1301043 3,4-Diaminobenzenesulfonamide CAS No. 2360-20-5

3,4-Diaminobenzenesulfonamide

Cat. No. B1301043
CAS RN: 2360-20-5
M. Wt: 187.22 g/mol
InChI Key: QULXUUQWVHVHSM-UHFFFAOYSA-N
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Description

3,4-Diaminobenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in the pharmaceutical industry, where they are used as antibacterial agents due to their ability to inhibit the enzyme carbonic anhydrase. The papers provided discuss various derivatives of benzenesulfonamides, which share a common sulfonamide group but differ in their substituents, which confer unique properties and biological activities to each compound .

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives is a topic of interest in several studies. For instance, the synthesis of 4-[(2-hydroxy-3-methylbenzylidene)amino]benzenesulfonamide was achieved using the slow evaporation solution growth technique, which resulted in high-quality single crystals . Another study reported the synthesis of novel 4-(4-(arylamino)-6-(piperidin-1-yl)-1,3,5-triazine-2-ylamino)-N-(pyrimidin-2-yl)benzenesulfonamides, which were screened for antimicrobial activity . Additionally, new 4-(3-(4-Substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides were synthesized starting from substituted benzaldehydes . These studies highlight the diverse synthetic routes and the potential for generating a wide array of sulfonamide derivatives with varying biological activities.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is crucial for understanding their biological activity. The crystal and molecular structures of 3-amino-4-hydroxy benzenesulfonamide and its hydrochloride were determined using X-ray diffraction, and their tautomeric forms were studied using density functional theory . The structural characterization of these compounds is essential for the design of new drugs and for understanding their interaction with biological targets.

Chemical Reactions Analysis

The chemical reactivity of sulfonamide derivatives is influenced by their molecular structure. The studies provided do not explicitly detail specific chemical reactions involving 3,4-Diaminobenzenesulfonamide, but they do discuss the reactivity of similar sulfonamide compounds. For example, the insertion of flexible triazole moieties into benzenesulfonamide compounds was explored to confer additional flexibility and enhance their inhibitory activity against carbonic anhydrase .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are determined by their molecular structure and substituents. Theoretical and experimental investigations, including density functional theory calculations and spectroscopic methods, were used to analyze the properties of these compounds. For instance, the study on 4-[(2-hydroxy-3-methylbenzylidene)amino]benzenesulfonamide provided insights into its vibrational frequencies, NMR chemical shifts, absorption wavelengths, and optimized geometric parameters . These properties are important for predicting the behavior of these compounds in biological systems and for their potential use in various applications.

Scientific Research Applications

Discovery of Potent Agonists

A significant application of 3,4-diaminobenzenesulfonamide derivatives is in the discovery of highly potent agonists for specific receptors. For instance, the study of 4-acylaminobenzenesulfonamides led to the identification of a potent β3 adrenergic receptor agonist, n-hexylurea, L-755,507. This discovery is notable for its high selectivity and potency, making it one of the most potent human β3 agonists known to date (Parmee et al., 1998).

Role in Antimicrobial and Anticancer Research

3,4-diaminobenzenesulfonamide compounds have also been explored for their antimicrobial and anticancer properties. For example, novel quinolines synthesized from 4-(5,5-dimethyl-3-oxo-cyclohex-1-enylamino)benzenesulfonamide showed promising anticancer activity, with certain compounds exhibiting significant cytotoxic activity compared to reference drugs (Ghorab et al., 2008). Furthermore, derivatives of benzenesulfonamide, including sulfanilamide, were found to have substantial bacteriostatic effects, indicating their potential in treating bacterial infections (Bliss & Long, 1937).

Synthesis of Novel Compounds

The chemical structure of 3,4-diaminobenzenesulfonamide makes it a valuable building block for the synthesis of various novel compounds. For instance, it was used in the synthesis of 3,4-diamino-3,4-dideoxy-l-chiro-inositol, highlighting its utility in creating complex molecular structures (Paul et al., 2001).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation or serious eye irritation . The precautionary statements associated with it are P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

3,4-diaminobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2S/c7-5-2-1-4(3-6(5)8)12(9,10)11/h1-3H,7-8H2,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QULXUUQWVHVHSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60371026
Record name 3,4-diaminobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Diaminobenzenesulfonamide

CAS RN

2360-20-5
Record name 3,4-Diaminobenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2360-20-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-diaminobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-diaminobenzene-1-sulfonamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
CW Whitehead, JJ Traverso - The Journal of Organic Chemistry, 1963 - ACS Publications
Cl) with urea yielded C7H7CIN4O5S2 having one of two possible structures: 7-chloro-3-keto-8-sulfamoyltetrahydro-l, 2,-4.5-benzothiatriazepine 1, 1-dioxide (V) or 4-amino-6-chloro-3-…
Number of citations: 7 pubs.acs.org
CFH Allen, A Bell, CV Wilson - Journal of the American Chemical …, 1944 - ACS Publications
Conspicuously absent from the chemical litera-ture are sulfonamides in the benzimidazole, benzo-thiazole and benzotriazole series. One reason for this may havebeen the lack of the …
Number of citations: 11 pubs.acs.org
Z Köksal, Z Alım, S Bayrak, İ Gülçin… - Journal of Biochemical …, 2019 - Wiley Online Library
Human carbonic anhydrase I and II isoenzymes (hCA I and II) and acetylcholinesterase (AChE) are important metabolic enzymes that are closely associated with various physiological …
Number of citations: 28 onlinelibrary.wiley.com
VG Sayapin, AM Simonov, VV Kuz'menko - Chemistry of Heterocyclic …, 1970 - Springer
The reaction of benzimidazole and its 2-substituted derivatives with chlorosulfonic acid is examined. It is shown that only compounds containing electrophilic substituents in the 2-…
Number of citations: 1 link.springer.com
MO Püsküllü, S Yıldız, H Göker - Archiv der Pharmazie: An …, 2010 - Wiley Online Library
A series of N‐substituted‐1H‐benzimidazole‐5(6)‐sulfonamides and 3‐(5,6‐dichloro‐1H‐benzimidazol‐2‐yl)‐N‐substituted benzensulfonamides were synthesized and evaluated for …
Number of citations: 13 onlinelibrary.wiley.com
AG Uslu, TG Maz, A Nocentini, E Banoglu… - Bioorganic …, 2020 - Elsevier
We describe the synthesis of a series of 2-arylbenzimidazole derivatives bearing sulfonamide functionality (4a–d, 7a–c and 10) as well as hydroxamic acid (15a–b), carboxylic acid (16a…
Number of citations: 13 www.sciencedirect.com
A Cipriano - 2021 - elea.unisa.it
Bromodomains (BRDs) are epigenetic readers able to selectively recognize the acetylated lysine residues on histone and non-histone proteins. Through their activity, bromodomain-…
Number of citations: 0 elea.unisa.it

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